molecular formula C8H3BrClFN2S B1374065 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole CAS No. 1342880-63-0

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole

Cat. No. B1374065
CAS RN: 1342880-63-0
M. Wt: 293.54 g/mol
InChI Key: WQRYBAOTGQCDRF-UHFFFAOYSA-N
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Description

The compound 2-(5-Bromo-2-fluorophenyl)propan-2-ol is an organic compound with a molecular weight of 233.08 . Another related compound, 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene, has a molecular weight of 321.2 g/mol .


Synthesis Analysis

A related compound, (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone, was synthesized using an unreported method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .


Molecular Structure Analysis

The molecular structure of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone was analyzed using density functional theory . The study revealed the presence of N–H···N and C‒H···O hydrogen bonds .


Physical And Chemical Properties Analysis

The related compound 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene has a molecular weight of 321.2 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Anticancer Research

A significant application of 1,3,4-thiadiazole derivatives, including compounds structurally related to 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole, is in anticancer research. For instance, a study by Plech et al. (2015) synthesized and examined 2,5-disubstituted 1,3,4-thiadiazole derivatives for cytotoxic activity in breast cancer cells, identifying compounds with potential as human topoisomerase II inhibitors and topoII poisons (Plech et al., 2015). Similarly, Rzeski et al. (2007) explored the anticancer activities of 2-amino-1,3,4-thiadiazole based compounds, finding their efficacy against various cancers, including nervous system and peripheral cancers (Rzeski et al., 2007).

Spectroscopic Studies

Budziak et al. (2019) conducted spectroscopic studies on 1,3,4-thiadiazole derivatives, examining their fluorescence effects in relation to molecular aggregation and charge transfer. This research is significant for understanding the photophysical properties of thiadiazole derivatives (Budziak et al., 2019).

Noncovalent Interaction Studies

El-Emam et al. (2020) focused on the quantum theory of atoms-in-molecules (QTAIM) approach to study noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives. This research contributes to understanding the chemical behavior and potential applications of such compounds (El-Emam et al., 2020).

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives are also noteworthy. A study by Badiger et al. (2013) synthesized thiazole and 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities against various bacteria and fungi (Badiger et al., 2013).

Corrosion Inhibition

1,3,4-Thiadiazole derivatives have been studied for their corrosion inhibition properties. Attou et al. (2020) investigated the performance of a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel, demonstrating its effectiveness in acidic environments (Attou et al., 2020).

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2S/c9-4-1-2-6(11)5(3-4)7-12-13-8(10)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYBAOTGQCDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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